Product packaging for 3'-(Methylthio)butyrophenone(Cat. No.:)

3'-(Methylthio)butyrophenone

Cat. No.: B7995294
M. Wt: 194.30 g/mol
InChI Key: LICQHUBJTXHSPZ-UHFFFAOYSA-N
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Description

3'-(Methylthio)butyrophenone (CAS 898764-32-4) is a specialized butyrophenone derivative of significant interest in advanced neuroscience and medicinal chemistry research. Butyrophenones are a well-characterized class of compounds known primarily for their potent activity as dopamine D2 receptor antagonists, which has established their critical role in the study of antipsychotic agents and the neuropharmacology of schizophrenia . The structural motif of this compound provides a valuable chemical scaffold for investigating the structure-activity relationships (SAR) of dopamine receptor ligands and for exploring novel mechanisms of action for neuropsychiatric disorders. Researchers utilize this derivative in the design and development of new therapeutic analogs, particularly those aimed at achieving a multireceptor binding profile to mimic atypical antipsychotics like clozapine, which exhibit superior therapeutic profiles with reduced extrapyramidal side effects compared to prototypic agents like haloperidol . Its application extends to fundamental studies on dopamine-mediated synaptic neurotransmission, receptor binding affinity, and selectivity profiling across dopamine receptor subtypes (D2, D3, D4) and serotonergic receptors (e.g., 5-HT1A, 5-HT2A) . The compound serves as a key intermediate and pharmacophore model for synthesizing and evaluating novel ligands with potential improved efficacy and reduced propensity to form toxic metabolites, such as the pyridinium species associated with long-term neurological side effects . This product is intended for use in laboratory research only, specifically in pharmacological assays, receptor binding studies, and as a synthetic precursor. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B7995294 3'-(Methylthio)butyrophenone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylsulfanylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICQHUBJTXHSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Reactivity

Approaches to Butyrophenone (B1668137) Core Synthesis

The butyrophenone framework is a foundational structure in many chemical compounds. Its synthesis can be achieved through a variety of classical and modern organic chemistry reactions.

The construction of the butyrophenone core is most commonly accomplished via Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. libretexts.orgpressbooks.pub For the synthesis of butyrophenone analogues, a substituted benzene (B151609) can be reacted with butyryl chloride or butyric anhydride.

Key Synthetic Methods for Butyrophenone Cores:

MethodDescriptionReagents & CatalystsReference
Friedel-Crafts Acylation An aromatic ring is acylated with an acyl halide or anhydride. This is a primary method for forming aryl ketones.Butyryl chloride, AlCl₃ or other Lewis acids (e.g., ZnO/ZnCl₂) libretexts.orgchemicalbook.com
Organometallic Reactions The addition of acid chlorides to organocopper compounds provides a reliable method for preparing ketones.Acid chlorides, Organocopper reagents dtic.mil
Oxidation of Secondary Alcohols The corresponding secondary alcohol, 1-phenylbutan-1-ol, can be oxidized to form the ketone.Oxidizing agents (e.g., PCC, Swern oxidation)N/A

For instance, the synthesis of 3,4-(methylenedioxy)butyrophenone is achieved by reacting 1,3-benzodioxole with butanoyl chloride using zinc oxide and zinc chloride as catalysts chemicalbook.com. This general principle can be applied to a variety of substituted aromatic starting materials to produce a diverse library of butyrophenone analogues.

Regioselective functionalization refers to the ability to introduce a new chemical group at a specific position on a molecule. For the butyrophenone structure, this primarily involves electrophilic substitution on the aromatic ring. The position of the new substituent is directed by the existing groups on the ring.

In an unsubstituted butyrophenone, the butyryl group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution will primarily occur at the meta- (3') position.

However, in the case of synthesizing 3'-(Methylthio)butyrophenone or its derivatives, the directing effects of the methylthio group must be considered. The methylthio group (-SCH₃) is an ortho-, para-directing group. This means that if a butyrophenone molecule already containing a methylthio group undergoes further electrophilic substitution, the new substituent will be directed to the positions ortho or para to the methylthio group. The development of C-H functionalization techniques using transition metal catalysis has provided advanced strategies for achieving high regioselectivity in the functionalization of complex aromatic and heterocyclic systems. mdpi.comnih.gov

Introduction and Modification of the Methylthio Moiety

The methylthio group (-SCH₃) is a key functional moiety in this compound. Its introduction onto the aromatic ring and its subsequent reactivity are important aspects of the compound's chemistry.

Introducing a methylthio group onto an aromatic ring can be accomplished through several synthetic strategies. A common approach involves the use of a pre-functionalized aromatic ring that can then be converted to the methylthioether.

Methods for Methylthiolation of Aromatic Rings:

MethodDescriptionStarting MaterialReagentsReference
Nucleophilic Aromatic Substitution A leaving group (e.g., a halogen) on the aromatic ring is displaced by a methylthiolate nucleophile.Aryl halideSodium thiomethoxide (NaSMe)N/A
Metal-Catalyzed Cross-Coupling A transition metal catalyst facilitates the coupling of an aryl electrophile (e.g., chloroarene) with a methylthiolating agent.ChloroareneMethylthiolating agents, Palladium catalyst researchgate.net
Nickel-Induced Grignard Reactions Methylthio groups can be introduced by reacting an appropriate substrate with a Grignard reagent in the presence of a nickel catalyst.Aromatic heterocyclesGrignard reagents, Nickel catalyst acs.org
Reaction with Disulfides A lithiated arene, generated from an aryl halide, can react with dimethyl disulfide to form the aryl methyl sulfide.Aryl haliden-Butyllithium, Dimethyl disulfide (MeSSMe)N/A

For the specific synthesis of this compound, a practical route could involve the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with butyryl chloride. The ortho-, para-directing nature of the methylthio group would lead to a mixture of 2'-(methylthio)- and 4'-(methylthio)butyrophenone. Separating the desired 3'-isomer from a direct acylation of thioanisole would be challenging. A more regioselective synthesis would start with a 3-substituted precursor, such as 3-bromobutyrophenone, which could then undergo a cross-coupling reaction to introduce the methylthio group.

The carbon-sulfur bond in the methylthio group is not inert and can participate in various chemical transformations. This reactivity allows for the modification of the methylthio group, potentially leading to the synthesis of new derivatives.

The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties of the substituent. Furthermore, the C-S bond can be cleaved under specific conditions. Recent research has focused on transition-metal-free methods for C-S bond cleavage. rsc.org For example, N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds in thioethers organic-chemistry.orgresearchgate.net. Visible-light-triggered C-S bond cleavage has also been demonstrated as a method to generate carbocations under neutral conditions, which can then be used to form new C-C or C-N bonds unipr.it. These cleavage and functionalization reactions provide pathways to convert the methylthio group into other functional groups, expanding the synthetic utility of this compound as an intermediate. researchgate.net

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. The synthesis of analogues and derivatives of a lead compound is a key component of SAR. The butyrophenone scaffold is considered a "privileged structure" due to its presence in many bioactive molecules. mdpi.com

By systematically modifying the structure of this compound, researchers can probe the chemical features essential for its activity. The synthetic methods described previously can be employed to generate a library of related compounds.

Potential Modifications for SAR Studies:

Modification SiteType of ChangeSynthetic StrategyPotential Effect
Aromatic Ring - Altering substituent position (e.g., 2' or 4'-methylthio)- Introducing other substituents (e.g., halo, alkyl, alkoxy)- Friedel-Crafts acylation of different substituted thioanisoles- Further functionalization of the aromatic ringModulate electronic properties, lipophilicity, and steric interactions with biological targets.
Methylthio Group - Oxidation to sulfoxide or sulfone- Replacement with other groups (e.g., OMe, F, Cl)- Oxidation reactions- C-S bond cleavage followed by functionalizationAlter polarity, hydrogen bonding capacity, and metabolic stability.
Butyryl Chain - Varying chain length- Introducing branching or unsaturation- Cyclization- Use of different acyl chlorides in Friedel-Crafts reaction- Aldol condensation and subsequent reactionsChange conformation, flexibility, and steric bulk.

The synthesis of diverse butyrophenone analogues, such as heterocyclic bioisosteres and spirocyclic derivatives, has been a strategy in the development of potential antipsychotic agents. dtic.mildntb.gov.uaresearchgate.net These studies aim to optimize receptor binding affinity and selectivity by fine-tuning the molecular architecture.

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Elucidation Methods

Spectroscopic techniques provide a detailed view of the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each method offers unique insights into the compound's connectivity, mass, and functional components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Metabolome Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. chemicalbook.com It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C. In the context of metabolomics, NMR is valued for its high reproducibility and its ability to quantify and identify unknown metabolites within complex biological mixtures. nih.govchemicalbook.com

For 3'-(Methylthio)butyrophenone, ¹H and ¹³C NMR spectra would provide a definitive map of its molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern of the methylthio and butyryl groups, a complex splitting pattern consisting of four distinct signals is anticipated.

Aliphatic Protons: The butyryl chain protons would appear in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are expected around δ 2.9-3.1 ppm as a triplet. The next methylene group would likely resonate around δ 1.7-1.9 ppm as a sextet, and the terminal methyl protons (CH₃) would appear as a triplet around δ 0.9-1.1 ppm.

Methylthio Protons: The methyl (CH₃) protons of the thioether group would produce a sharp singlet, expected to appear around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 198-202 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the δ 125-140 ppm range. The carbon attached to the carbonyl group and the carbon attached to the sulfur atom would have distinct chemical shifts from the others.

Aliphatic Carbons: The carbons of the butyryl chain would be found in the upfield region, with the carbon alpha to the carbonyl appearing around δ 38-42 ppm.

Methylthio Carbon: The methyl carbon of the thioether group is anticipated to have a signal in the δ 15-20 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0 (m)125 - 135
Aromatic C-CO-~137
Aromatic C-S-~139
C=O-~200
α-CH₂~3.0 (t)~40
β-CH₂~1.8 (sextet)~18
γ-CH₃~1.0 (t)~14
S-CH₃~2.5 (s)~16

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₄OS), the exact molecular weight is 194.08 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be expected at m/z 194. The fragmentation of butyrophenone (B1668137) and its derivatives is well-characterized and typically proceeds through two primary pathways: α-cleavage and McLafferty rearrangement. nih.gov

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. For this compound, this would result in the loss of a propyl radical (•C₃H₇), leading to the formation of a resonance-stabilized 3-(methylthio)benzoyl cation. This fragment would be expected to be a prominent peak at m/z 151.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This would result in the loss of a neutral propene molecule (C₃H₆) and the formation of an enol radical cation with an m/z of 152.

The presence of the methylthio group may also lead to characteristic fragmentation involving the sulfur atom, such as the loss of a methyl radical (•CH₃) or a thioformaldehyde (B1214467) molecule (CH₂S).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IdentityFragmentation Pathway
194[C₁₁H₁₄OS]⁺ (Molecular Ion)-
152[C₈H₈OS]⁺McLafferty Rearrangement (Loss of C₃H₆)
151[C₈H₇OS]⁺α-Cleavage (Loss of •C₃H₇)
123[C₇H₇S]⁺Loss of CO from m/z 151

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the range of 1680-1700 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyryl and methylthio groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration of the thioether group is expected to show a weak absorption in the 600-800 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. The presence of the sulfur atom, with its lone pairs of electrons, can also influence the electronic transitions and may cause a shift in the absorption maxima compared to unsubstituted butyrophenone.

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
Spectroscopic TechniqueExpected AbsorptionAssociated Functional Group/Transition
Infrared (IR)1680-1700 cm⁻¹Ketone (C=O) stretch
Infrared (IR)~3050 cm⁻¹Aromatic C-H stretch
Infrared (IR)2850-2960 cm⁻¹Aliphatic C-H stretch
Infrared (IR)1450-1600 cm⁻¹Aromatic C=C stretch
UV-Visible~250-280 nmπ→π* transition (Aromatic ring)
UV-Visible~300-330 nmn→π* transition (Carbonyl group)

X-ray Crystallography for Three-Dimensional Structural Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly available, studies on related butyrophenone analogues provide valuable insights into the likely solid-state conformation. rsc.org Research on crystalline derivatives of butyrophenones has demonstrated that these molecules can be reliably identified and characterized using X-ray diffraction techniques. nih.gov Such studies reveal critical information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical properties and biological activity. The analysis of related structures indicates that the butyrophenone scaffold allows for considerable conformational flexibility, particularly in the orientation of the butyryl chain relative to the phenyl ring.

Application of Multivariate Spectroscopic Techniques for Complex Mixture Analysis

In many real-world scenarios, such as in metabolomics or pharmaceutical analysis, compounds of interest exist within complex mixtures. Multivariate spectroscopic techniques, which combine spectroscopic data with statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for analyzing such samples. thegoodscentscompany.comresearchgate.net These "chemometric" approaches can deconstruct overlapping spectral data from techniques like UV-Vis or NMR to identify and quantify individual components without the need for complete physical separation. docbrown.info For instance, if this compound were a component in a complex matrix, multivariate curve resolution could be applied to UV-Vis spectral data to extract its pure spectrum and concentration profile, even in the presence of interfering substances with overlapping absorption bands.

Mechanistic Investigations of Biological Interactions

Receptor Interaction Profiling and Binding Kinetics

The initial step in characterizing the mechanism of a novel butyrophenone (B1668137) involves comprehensive receptor interaction profiling. This is typically achieved through radioligand binding assays, where the compound's ability to displace a known radioactive ligand from a specific receptor target is measured. The result is expressed as an inhibition constant (Ki), which indicates the compound's binding affinity; a lower Ki value signifies a higher binding affinity.

Table 1: Representative Dopamine (B1211576) Receptor Binding Affinities (Ki, nM) for Select Butyrophenones This table presents data for related compounds to illustrate the typical binding profile of the butyrophenone class.

Compound D1 D2 D3 D4
Haloperidol (B65202) 83 2.0 2.5 3.3
Spiperone - 0.053 - -
Benperidol 4100 0.027 - -

Data sourced from studies on various butyrophenone antipsychotics. nih.govnih.gov

Modern psychoactive compounds are often characterized by their engagement with serotonin (B10506) (5-HT) receptors, which can modulate the effects of dopamine receptor interaction. acnp.org The ratio of 5-HT2A to D2 receptor affinity is a particularly important metric. researchgate.net Many butyrophenone analogs have been synthesized and tested for their binding at various serotonin receptor subtypes. nih.govresearchgate.net For example, the atypical antipsychotic risperidone, while not a butyrophenone, is noted for its potent 5-HT2A antagonism alongside its D2 activity. researchgate.net Pipamperone, a butyrophenone, also possesses notable 5-HT2A binding affinity. researchgate.net The interaction with 5-HT1A and 5-HT2C receptors further refines the compound's mechanistic profile. nih.gov

Table 2: Representative Serotonin Receptor Binding Affinities (Ki, nM) for Select Butyrophenone Analogs This table presents data for related compounds to illustrate the typical binding profile of the butyrophenone class.

Compound 5-HT1A 5-HT2A 5-HT2C
Haloperidol 3600 120 4700
Compound 13 (Butyrophenone Analog) 117.4 23.6 1425
Clozapine (Reference) 140 8.9 17.0

Data sourced from a study of novel butyrophenone analogs. nih.gov

A comprehensive understanding of a compound's mechanism requires screening against a broad panel of other CNS receptors. Butyrophenones often show affinity for alpha-adrenergic, histamine (B1213489) H1, and to a lesser extent, muscarinic cholinergic receptors. drugbank.comjohnshopkins.edunih.gov Affinity for these receptors is frequently associated with a drug's side effect profile. nih.gov For example, potent histamine H1 receptor antagonism is a common feature of many CNS agents. nih.govnih.gov Similarly, interaction with α1-adrenergic receptors can be significant. johnshopkins.edu Some compounds are also evaluated for their affinity at sigma receptors. researchgate.net Histamine H3 receptors are another area of interest, as they modulate the release of several other neurotransmitters. nih.gov

Table 3: Representative Binding Affinities (Ki, nM) for Other Receptors This table presents data for related compounds to illustrate the typical binding profile of the butyrophenone class.

Compound α1-Adrenergic Histamine H1 Muscarinic M1
Haloperidol - 440 -
Compound 13 (Butyrophenone Analog) - 188.6 -
Clozapine (Reference) - 1.8 -

Data sourced from a study of novel butyrophenone analogs. nih.gov

Beyond simple binding affinity (Ki), functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the cellular response following receptor activation or blockade. The half-maximal effective concentration (EC50) is a key metric derived from these studies, representing the concentration of a ligand that induces a response halfway between the baseline and maximum. For antagonists, a similar value, the half-maximal inhibitory concentration (IC50), is determined. Such functional data provides a more complete picture of the compound's biological activity than binding affinity alone.

Computational chemistry offers powerful tools to predict and analyze how a ligand like 3'-(Methylthio)butyrophenone might interact with its receptor targets at a molecular level. Techniques such as molecular docking can predict the preferred orientation of a ligand when bound to a receptor's active site, identifying key interactions like hydrogen bonds or hydrophobic contacts. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes that occur upon binding. These simulations can also be used to calculate the binding free energy, offering a theoretical counterpart to experimentally determined affinity values.

In Vitro Cellular and Biochemical Mechanistic Studies

To further elucidate the mechanisms downstream of receptor binding, a variety of in vitro cellular and biochemical assays are employed. For G protein-coupled receptors (GPCRs), which include dopamine and serotonin receptors, assays can measure the accumulation or inhibition of second messengers like cyclic AMP (cAMP). For example, activation of D1 receptors typically stimulates adenylyl cyclase to produce cAMP, while D2 receptor activation is inhibitory. By measuring changes in cAMP levels in cells expressing these receptors, one can confirm the functional consequences of a compound's binding. Other biochemical studies might investigate the compound's effect on neurotransmitter release from synaptosomes or brain slices, providing a more integrated view of its impact on neural circuits.

Assessment of Cellular Responses and Pathway Modulation in Research Models

Data regarding the specific cellular responses and pathway modulations induced by this compound are not extensively available in the current body of scientific literature. While research into related compounds, such as other butyrophenone derivatives, has shown interactions with various cellular signaling pathways, direct evidence for this compound's specific effects is yet to be established. The study of analogous compounds suggests that potential areas of investigation could include pathways related to neurotransmission and cellular stress responses. However, without direct experimental data on this compound, any discussion of its impact on cellular pathways remains speculative.

Interactions with Biological Membranes and Permeability Characteristics

The interaction of xenobiotics with biological membranes is a critical determinant of their bioavailability and cellular effects. For this compound, the specifics of these interactions, including its ability to permeate cell membranes, have not been fully characterized. The lipophilicity suggested by its chemical structure implies a potential for interaction with the lipid bilayer of cell membranes. The nature of this interaction, whether it involves partitioning into the membrane core, associating with the membrane surface, or altering membrane fluidity, is a subject for future research. Understanding these permeability characteristics is essential for elucidating the compound's ability to reach intracellular targets.

Modulation of Enzymatic Activities and Biochemical Processes

The influence of this compound on enzymatic activities and broader biochemical processes is an area of active investigation. Preliminary studies are exploring its potential to act as an inhibitor or an allosteric modulator of various enzymes. The structural motifs of the molecule, including the butyrophenone core and the methylthio group, may confer affinity for the active or regulatory sites of specific enzymes. However, detailed enzymatic assays and kinetic studies are required to identify specific enzyme targets and to quantify the extent of any modulation. The broader impact on interconnected biochemical pathways is consequently also under review, pending more specific enzymatic data.

Biochemical Metabolism and Pathway Integration

Identification and Characterization of Metabolites

The metabolism of 3'-(Methylthio)butyrophenone is predicted to proceed through various Phase I and Phase II reactions, targeting its butyrophenone (B1668137) structure and the methylthio moiety.

The presence of a methylthio group makes this compound a substrate for specific metabolic pathways that target sulfur-containing xenobiotics. The primary transformations involve the oxidation of the sulfur atom.

S-Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, a common metabolic fate for thioethers. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). The initial oxidation product is the corresponding sulfoxide (B87167), 3'-(Methylsulfinyl)butyrophenone. Further oxidation can occur to form the sulfone, 3'-(Methylsulfonyl)butyrophenone. These oxidative steps increase the polarity of the molecule, facilitating its excretion.

Conjugation: Following Phase I oxidation, or directly, the parent compound or its metabolites can undergo Phase II conjugation reactions. While the methylthio group itself is not typically directly conjugated, its oxidized metabolites, particularly if other functional groups are introduced elsewhere in the molecule (e.g., through hydroxylation), can be substrates for conjugation.

A summary of potential methylthio-containing metabolites is presented in the interactive table below.

Metabolite Name Metabolic Reaction Enzyme Family (Predicted) Chemical Formula
3'-(Methylsulfinyl)butyrophenoneS-oxidationCYP, FMOC11H14O2S
3'-(Methylsulfonyl)butyrophenoneS-oxidationCYP, FMOC11H14O3S

The biotransformation of this compound is not limited to the methylthio group. The butyrophenone scaffold is also a target for extensive metabolic modification. Based on the known metabolism of other butyrophenone derivatives like haloperidol (B65202) and melperone, several pathways can be predicted. clinpgx.orgdrugbank.comnih.govwikipedia.org

Reduction: The ketone group in the butyrophenone structure can be reduced to a secondary alcohol, forming 1-(3'-(methylthio)phenyl)butan-1-ol. This reaction is often reversible and catalyzed by carbonyl reductases.

Oxidative N-Dealkylation: While this compound itself does not have a piperidine (B6355638) or similar nitrogen-containing ring common in many antipsychotic butyrophenones, if it were a precursor or part of a larger molecule with such a feature, N-dealkylation would be a significant pathway. For the core structure, this is not a primary route.

Hydroxylation: The aromatic ring and the aliphatic butyl chain are potential sites for hydroxylation, catalyzed by CYP enzymes (e.g., CYP3A4, CYP2D6). nih.gov This introduces a hydroxyl group, creating phenolic or alcoholic metabolites that are more polar and readily conjugated.

Glucuronidation: This is a major Phase II conjugation pathway for butyrophenones. clinpgx.orgdrugbank.com The hydroxylated metabolites, as well as the alcohol formed from ketone reduction, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronide conjugates, which are then readily excreted.

The interplay of these reactions results in a complex profile of metabolites in biological fluids. The principal biotransformation pathways are summarized in the table below.

Pathway Reaction Type Key Enzymes (Predicted) Resulting Metabolites (General Class)
S-OxidationPhase I (Oxidation)Cytochrome P450s, Flavin-containing monooxygenasesSulfoxides, Sulfones
Carbonyl ReductionPhase I (Reduction)Carbonyl ReductasesSecondary Alcohols
Aromatic/Aliphatic HydroxylationPhase I (Oxidation)Cytochrome P450sHydroxylated derivatives
GlucuronidationPhase II (Conjugation)UDP-glucuronosyltransferasesGlucuronide conjugates

Role in Endogenous Biochemical Pathways

Xenobiotics can interact with and influence endogenous metabolic pathways. The chemical structure of this compound suggests potential interplay with methionine, lipid, and energy metabolism.

The methylthio (-SCH3) group is structurally related to the essential amino acid methionine. The metabolism of xenobiotics containing this group can intersect with the pathways of sulfur-containing amino acids. The S-oxidation of the methylthio group can be seen as a detoxification process, but it may also consume cellular resources involved in normal sulfur metabolism. Furthermore, extensive metabolism of thioethers could potentially impact the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor, although this is speculative without direct evidence.

Several butyrophenone antipsychotics are known to cause metabolic side effects, including dyslipidemia and weight gain, suggesting an impact on lipid and energy metabolism. nih.govnih.gov These effects are thought to be mediated through various mechanisms, including antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors, which are involved in appetite regulation.

While the specific receptor binding profile of this compound is not detailed here, as a member of the butyrophenone class, it could potentially influence lipid biosynthesis and energy balance. Studies on other antipsychotics have shown that they can induce the expression of genes involved in cholesterol and fatty acid synthesis through the activation of sterol regulatory element-binding proteins (SREBPs). nih.gov This could lead to changes in the levels of circulating lipids. Metabolomic studies of patients treated with antipsychotics have revealed alterations in various lipid classes, including phosphatidylcholines, and in metabolites related to energy metabolism like acylcarnitines. nih.govnih.gov

Systems Biology and Metabolomics Approaches for Pathway Mapping

Elucidating the complete metabolic network of a compound like this compound requires a holistic approach. Systems biology and metabolomics offer powerful tools for this purpose. nih.govnih.govresearchgate.net

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can provide a snapshot of the metabolic state and how it is altered by the introduction of a xenobiotic. By comparing the metabolic profiles of biological samples (e.g., urine, plasma) before and after administration of this compound, novel metabolites can be identified. Untargeted metabolomics can uncover unexpected metabolic transformations, while targeted approaches can quantify the levels of predicted metabolites and related endogenous compounds. nih.govresearchgate.net

The general workflow for such an approach is outlined below:

Step Description Techniques/Tools
1. Data Acquisition Collection of biological samples and analysis to obtain metabolic profiles.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
2. Data Processing Raw data is processed to identify and quantify metabolites.Bioinformatics software for peak alignment, normalization, and metabolite identification.
3. Statistical Analysis Identification of metabolites that are significantly altered by the compound.Multivariate statistical analysis (e.g., PCA, PLS-DA).
4. Pathway Analysis Mapping of altered metabolites to known biochemical pathways.Pathway databases (e.g., KEGG, MetaboAnalyst).
5. Network Integration Integration of metabolomic data with other omics data to build predictive models.Systems biology modeling software.

Computational and Theoretical Research Frameworks

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstone techniques in computational chemistry that allow for the examination of molecular structures, dynamics, and interactions at an atomic level. These methods are crucial for understanding how a flexible molecule like 3'-(Methylthio)butyrophenone might adopt different shapes and interact with its environment.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a flexible butyl chain and a thioether linkage like this compound, a multitude of conformations are possible, each with a different energy level. Identifying the low-energy, and therefore more probable, conformations is critical for understanding its potential biological activity.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility. up.ac.zanih.gov These simulations can reveal how the molecule behaves in a physiological environment, such as in solution, and how it might approach and interact with a biological target. For the broader class of butyrophenones, conformational energy calculations have been used to identify numerous low-energy conformers, indicating significant flexibility which is believed to be important for their interaction with receptors. nih.gov

A hypothetical conformational analysis of this compound would involve rotating the key dihedral angles, as shown in the table below, to map out the potential energy surface and identify stable conformers.

Dihedral AngleDescriptionExpected Impact on Conformation
C(aromatic)-C(carbonyl)-C(alpha)-C(beta)Rotation around the bond connecting the carbonyl group to the butyl chainInfluences the orientation of the butyl chain relative to the phenyl ring.
C(carbonyl)-C(alpha)-C(beta)-C(gamma)Rotation within the butyl chainDetermines the overall shape and extension of the aliphatic chain.
C(aromatic)-S-C(methyl)Rotation around the thioether bondAffects the positioning of the methyl group and the electronic properties of the phenyl ring.

Prediction of Binding Interactions and Pharmacophore Development

Pharmacophore modeling is a more abstract approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. nih.govmdpi.com For butyrophenone (B1668137) derivatives, pharmacophore models have been developed to define the key features for their antagonist activity at dopamine (B1211576) receptors. nih.gov A hypothetical pharmacophore for this compound and its analogs might include the features outlined in the table below.

Pharmacophoric FeatureCorresponding Chemical Group in this compoundPotential Interaction
Aromatic RingMethylthiophenyl groupπ-π stacking with aromatic residues in a binding pocket.
Hydrogen Bond AcceptorCarbonyl oxygenFormation of a hydrogen bond with a donor group on the target protein.
Hydrophobic FeatureButyl chain and methylthio groupvan der Waals interactions with hydrophobic residues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Elucidating Structural Determinants of Biological Activity

A QSAR study on a series of analogs of this compound would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. nih.gov By correlating these descriptors with experimentally determined biological activity, a predictive model can be built. researchgate.net This model can then highlight which structural features are most important for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the phenyl ring or altering the electronic properties of the thioether group leads to a predictable change in biological response.

De Novo Design Principles for Novel Analogues

De novo design is a computational strategy for generating novel molecular structures with desired properties, starting from scratch or from a basic molecular fragment. These methods use algorithms to "grow" molecules within the constraints of a target's binding site or to assemble fragments in a way that matches a pharmacophore model.

Based on the structure of this compound, a de novo design approach could be employed to generate new analogs with potentially enhanced activity or improved properties. This could involve:

Fragment-based growing: Using the methylthiophenyl or the butyrophenone core as a starting point and computationally adding new functional groups.

Fragment linking: Connecting different molecular fragments that are known to interact favorably with different parts of a target's binding site.

Structure optimization: Modifying the existing structure of this compound, for example, by replacing the methylthio group with other substituents or altering the length and branching of the butyl chain, to improve its fit to a pharmacophore model or its predicted binding affinity from docking studies.

Through these iterative design and evaluation cycles, computational chemistry provides a rational basis for the development of new molecules based on the this compound scaffold.

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data in Butyrophenone (B1668137) Research

A holistic understanding of the biological impact of 3'-(Methylthio)butyrophenone can be achieved by integrating various "omics" disciplines. nashbio.com This systems-level approach provides a comprehensive view of the molecular and cellular responses to the compound, moving beyond single-target interactions. nashbio.comresearchgate.net Multi-omics has the potential to identify novel therapeutic targets, uncover mechanisms of action, and discover biomarkers for compound response. researchgate.netmdpi.com

Future research should focus on a multi-pronged omics strategy:

Genomics and Transcriptomics: Investigating how this compound influences gene expression can provide crucial insights. Studies on other antipsychotics have successfully used transcriptomics to identify genes and pathways, such as Wnt signaling, that are modulated by these drugs and relevant to disorders like schizophrenia. nih.govnih.gov Similar approaches could reveal the genetic and transcriptional footprint of this compound.

Proteomics: Analyzing changes in the proteome following exposure to the compound can directly reveal alterations in protein levels and post-translational modifications, offering a clearer picture of the compound's functional impact on cellular machinery. researchgate.net

Metabolomics and Lipidomics: As the study of small molecules, metabolomics can uncover shifts in metabolic pathways affected by this compound. mdpi.com Research on other antipsychotics has consistently shown perturbations in metabolites like phosphatidylcholines and carboxylic acids, suggesting that metabolic profiling could be a valuable tool for understanding the systemic effects of this specific butyrophenone derivative. mdpi.com

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics DisciplineResearch FocusPotential InsightsRepresentative Findings in Antipsychotic Research
Transcriptomics Analysis of gene expression changes in neuronal cells after compound exposure.Identification of regulated genes and molecular pathways. nih.govModulation of Wnt signaling and action potential regulation pathways. nih.gov
Proteomics Characterization of protein interaction networks and post-translational modifications.Understanding of functional changes in cellular processes and drug-protein interactions. researchgate.netIdentification of protein targets and off-targets.
Metabolomics Profiling of endogenous small molecule metabolites in biofluids or tissues.Elucidation of altered metabolic pathways and systemic effects. mdpi.comConsistent changes in phosphatidylcholines, carboxylic acids, and acylcarnitines. mdpi.com
Lipidomics Comprehensive analysis of lipid species.Insights into effects on cell membranes, signaling, and energy homeostasis. mdpi.comAlterations in lipid metabolism associated with antipsychotic treatment. mdpi.com

Development of Advanced Analytical and Computational Tools for Compound Characterization

To fully characterize this compound, a combination of sophisticated analytical and computational methods is essential. These tools can predict biological activity, elucidate structure-activity relationships (SAR), and refine our understanding of the compound's physicochemical properties.

Advanced Analytical Techniques: Techniques such as gas chromatography and mass spectrometry are fundamental for pharmacokinetic studies, helping to determine how the compound is absorbed, distributed, metabolized, and excreted. nih.gov High-resolution imaging techniques can further visualize the compound's distribution in tissues and cells. ox.ac.uk

Computational Modeling and In Silico Studies: Computational chemistry offers powerful predictive capabilities, reducing the time and cost of laboratory screening. elsevierpure.comcambridgemedchemconsulting.com

In Silico Prediction: Algorithms can predict a compound's bioactivity score and potential biological targets based on its chemical structure. cambridgemedchemconsulting.comnih.gov This can help prioritize experimental testing.

Molecular Docking: This technique simulates the interaction between this compound and potential protein targets, predicting binding affinity and orientation. mdpi.comresearchgate.net Such models can provide a structural basis for the compound's activity and guide the design of more potent derivatives. mdpi.com

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features responsible for biological activity, pharmacophore models can be developed to guide the discovery of novel molecules with similar or improved properties. unina.it

Exploring Novel Biological Targets and Mechanistic Hypotheses

While many butyrophenones are known to be antagonists at dopamine (B1211576) D2 receptors, the search for novel antipsychotics has expanded to include a range of other targets. youtube.comnih.gov A key future direction for this compound is to explore its activity beyond classical targets to uncover unique mechanistic pathways.

Dopamine Receptor Subtypes: Investigating the compound's affinity for other dopamine receptor subtypes (e.g., D1, D3, D4) could reveal a more nuanced pharmacological profile. nih.gov

Serotonin (B10506) Receptors: Many atypical antipsychotics exhibit activity at serotonin receptors, such as 5-HT1A and 5-HT2A, which is thought to contribute to their improved side-effect profiles. nih.govresearchgate.net Screening this compound against a panel of serotonin receptors is a critical step.

Glutamatergic System: The N-methyl-D-aspartate (NMDA) receptor is another target of interest, as some butyrophenones like haloperidol (B65202) have been shown to inhibit its function. nih.gov Exploring interactions with the glutamatergic system could open new therapeutic avenues.

Multi-Target Ligands: The modern approach to drug design often involves creating compounds that interact with multiple targets to achieve a desired therapeutic effect. nih.govresearchgate.net Research should aim to determine if this compound acts as a multi-target ligand, which could offer a unique therapeutic advantage.

Table 2: Potential Biological Targets for this compound

Target ClassSpecific ExamplesRationale for Investigation
Dopamine Receptors D1, D2, D3, D4Primary target for many butyrophenones; subtype selectivity influences efficacy and side effects. nih.gov
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6Interaction with these receptors is a key feature of atypical antipsychotics. nih.govresearchgate.net
Adrenergic Receptors Alpha-1A, Alpha-1BKnown targets for some butyrophenone derivatives. drugbank.com
Glutamate Receptors NMDA 2BHaloperidol and other butyrophenones have shown inhibitory action at NMDA receptors. nih.govdrugbank.com
Other Neurotransmitter Systems Histamine (B1213489) H1, Muscarinic M1Binding to these receptors can inform potential side effects or additional therapeutic actions. nih.gov

Interdisciplinary Collaborations for Comprehensive Understanding of Chemical Compound Behavior

A comprehensive understanding of a novel compound like this compound cannot be achieved within a single scientific discipline. Future progress will rely on fostering collaborations that bridge multiple fields of expertise.

Chemical Biology and Molecular Pharmacology: This collaboration is fundamental for synthesizing novel analogues and using chemical probes to investigate biological pathways. nd.edu Integrating synthetic chemistry with pharmacology allows for systematic exploration of structure-activity relationships.

Neuropharmacology and Psychiatry: A strong partnership between basic neuropharmacologists and clinical psychiatrists is crucial. northwestern.edunih.gov Basic science can elucidate molecular mechanisms, while clinical insights can guide research toward addressing unmet needs in treating neurological and psychiatric disorders. ox.ac.uk

Computational Science and Experimental Biology: Integrating in silico modeling with laboratory-based experiments creates a powerful feedback loop. stjude.org Computational predictions can guide experimental design, and experimental results can be used to refine and validate computational models, accelerating the drug discovery process. nih.gov Such collaborations are essential for translating complex data into new therapeutic opportunities. stjude.org

By pursuing these emerging research directions, the scientific community can systematically uncover the pharmacological profile, mechanistic underpinnings, and potential therapeutic utility of this compound, transforming it from an uncharacterized molecule into a compound of significant scientific interest.

Q & A

Q. What are the recommended synthetic routes for 3'-(Methylthio)butyrophenone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous butyrophenone derivatives. For example, brominated analogs (e.g., 3’-Bromo-2,2-dimethylbutyrophenone) are synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine with catalysts like FeCl₃ . Adapting this, the methylthio group could be introduced via nucleophilic substitution or thiol-ene reactions. Key parameters include:
  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature : Moderate heating (60–80°C) to balance reaction rate and selectivity.
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate sulfide bond formation.
    Optimization involves monitoring purity via HPLC or GC-MS and adjusting stoichiometry to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the methylthio group’s position and aromatic substitution patterns (e.g., coupling constants for para/meta orientation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₄OS, MW 210.3) and isotopic patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity .
    Cross-reference with PubChem data for analogous compounds to validate spectral assignments .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as methylthio compounds may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors; methylthio groups can release volatile sulfur byproducts .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility and sulfur-centered reactivity (e.g., nucleophilic attack at the methylthio group) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability or susceptibility to oxidation .
  • Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) by comparing with pharmacologically active butyrophenones .

Q. What strategies resolve contradictions in reported bioactivity data for methylthio-substituted butyrophenones?

  • Methodological Answer :
  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) and control for variables like purity (>95% by GC) .
  • Structural Analogues : Test derivatives (e.g., 3’-chloro or trifluoromethyl variants) to isolate the methylthio group’s contribution .
  • Mechanistic Studies : Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways and identify artifacts .

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and selectivity .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity to dopamine D₂ or serotonin receptors using radioligands (e.g., [³H]spiperone) .
  • Cellular Toxicity : Assess viability in SH-SY5Y neuronal cells via MTT assays, noting EC₅₀ values .
  • Metabolic Stability : Incubate with liver microsomes to predict pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.